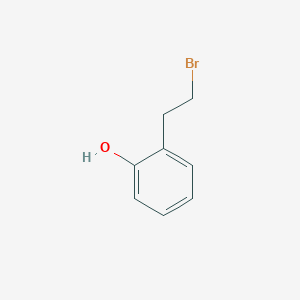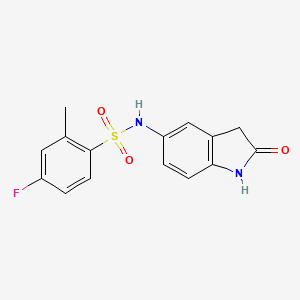![molecular formula C16H16N4O3 B2613422 N'-[4-(Dimethylamino)benzylidene]-4-nitrobenzhydrazide CAS No. 301326-93-2](/img/structure/B2613422.png)
N'-[4-(Dimethylamino)benzylidene]-4-nitrobenzhydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[4-(Dimethylamino)benzylidene]-4-nitrobenzhydrazide is a useful research compound. Its molecular formula is C16H16N4O3 and its molecular weight is 312.329. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Bioactive Molecule Synthesis
Research into the synthesis of novel bioactive molecules often involves N'-[4-(Dimethylamino)benzylidene]-4-nitrobenzhydrazide or its derivatives. For example, studies have shown that derivatives of 6-amino-2-phenylbenzothiazole, which bear different substituents like amino, dimethylamino, or fluoro on the phenyl ring, exhibit cytostatic activities against various malignant human cell lines. This indicates potential applications in developing antitumor agents (Racané et al., 2006).
Crystal Structure Analysis
The crystal structure of compounds related to this compound, such as its solvated derivatives, has been characterized. These studies provide insights into the molecular interactions and stability of these compounds, contributing to the understanding of their properties and potential applications in materials science and drug design (Ma, 2013).
Enzyme Inhibition Studies
This compound derivatives have been explored for their enzyme inhibitory activities. For instance, compounds have been synthesized and evaluated for their ability to inhibit xanthine oxidase, an enzyme involved in the metabolic pathway of purine degradation. Such studies are crucial for discovering new therapeutic agents for diseases related to purine metabolism, such as gout and hyperuricemia (Han et al., 2022).
Antibacterial and Anticancer Applications
The antibacterial and anticancer activities of compounds derived from this compound have been a subject of investigation. For example, Schiff base ligands and their metal complexes have shown significant DNA binding behavior, catalytic activity, and antibacterial efficacy against both gram-positive and gram-negative bacteria, suggesting their potential in medicinal chemistry and pharmaceutical research (El‐Gammal et al., 2021).
Corrosion Inhibition
The use of hydrazone derivatives, including those related to this compound, as corrosion inhibitors for mild steel in acidic solutions has been studied. These compounds form a stable layer on the steel surface, significantly improving corrosion resistance, which is crucial for extending the lifespan of metal structures in corrosive environments (Lgaz et al., 2020).
Propiedades
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-19(2)14-7-3-12(4-8-14)11-17-18-16(21)13-5-9-15(10-6-13)20(22)23/h3-11H,1-2H3,(H,18,21)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDMXPDREPCZRH-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[3-(Diethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2613339.png)

![Ethyl 2-[[2-[[5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2613342.png)
![10,12-Diphenyl-benzo[c]pyrido[1,2-a][1,8]naphthyridin-13-ium tetrafluoroborate](/img/structure/B2613345.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2613347.png)
![2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2613353.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2613354.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-ethoxybenzamide](/img/structure/B2613358.png)
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B2613359.png)

![(1R)-1-[3-(Trifluoromethyl)cyclohexyl]ethanamine](/img/structure/B2613361.png)
![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2613362.png)
